2-甲氧基乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 2',4'-constrained 2'O-methoxyethyl (cMOE) and 2',4'-constrained 2'O-ethyl (cEt) nucleic acid analogues has been explored to improve the potency and therapeutic index of antisense oligonucleotides. The synthesis process begins with commercially available diacetone allofuranose and involves a 2-naphthylmethyl protecting group, which provides crystalline intermediates that can be deprotected under mild conditions. A key step in the synthesis is the crystallinity of a mono-TBDPS-protected diol intermediate. For the cEt nucleosides, the introduction of the methyl group is achieved stereoselectively, and the ring closure of the 2'-hydroxyl group onto a secondary mesylate leaving group occurs with clean inversion of stereochemistry under mild conditions. The synthesis of all four nucleobase-modified phosphoramidites for the S-cEt modification has been accomplished on a multigram scale .

Molecular Structure Analysis

The biophysical evaluation of oligonucleotides containing cMOE and cEt modifications indicates that these nucleoside modifications possess hybridization and mismatch discrimination attributes similar to those of locked nucleic acid (LNA). This suggests that the molecular structure of these analogues allows for strong binding to their complementary RNA or DNA strands, which is crucial for the efficacy of antisense oligonucleotides. Additionally, these modifications confer a greatly improved resistance to exonuclease digestion, which is beneficial for their stability and longevity in therapeutic applications .

Chemical Reactions Analysis

The metabolism of 2-methoxyethanol (2-ME) involves several chemical reactions, including oxidation to 2-methoxyacetic acid (2-MAA), which is necessary for the solvent's developmental and testicular toxicity effects. The urinary metabolites of 2-ME have been characterized using 13C NMR spectroscopy, revealing pathways that include transformation via ethylene glycol, conjugation with glucuronide or sulfate, and further conversion of 2-MAA to glycine and glucuronide conjugates. Additionally, metabolites derived from the incorporation of 2-methoxyacetyl CoA derivatives into intermediary metabolism have been identified. These findings provide insight into the chemical reactions and pathways involved in the metabolism of 2-ME and its toxic effects .

Physical and Chemical Properties Analysis

The physical and chemical properties of the cMOE and cEt nucleic acid analogues are inferred from their biophysical evaluation. The modifications are designed to enhance the physical properties of antisense oligonucleotides, such as binding affinity and specificity, while also improving chemical stability against enzymatic degradation. The use of 13C NMR spectroscopy to characterize the metabolites of 2-ME demonstrates the utility of this technique in elucidating the physical and chemical properties of small molecules and their metabolites in biological systems. The identification of various metabolites and their structures provides valuable information on the physical and chemical behavior of 2-ME in vivo .

科学研究应用

抗肿瘤和抗血管生成特性

- 抗肿瘤活性: 2-甲氧基雌二醇(2-ME),一种结构相关的化合物,表现出显著的抗肿瘤活性。已经证明它对各种肿瘤细胞具有抑制作用,而且没有明显的与雌激素受体的亲和性,表明它有望成为肿瘤治疗的有前途的候选药物(L. Ying, 2011)。

- 抗血管生成和抗肿瘤效应: 进一步的研究表明,2-甲氧基雌二醇(2ME2)具有抗血管生成和抗肿瘤活性。它能够靶向肿瘤细胞和新生血管在临床前模型中的能力突显了它在治疗多发性骨髓瘤、肉瘤和其他实体肿瘤中的效用。其作用机制包括抑制缺氧诱导因子1α、c-Jun NH2-末端激酶信号传导以及产生活性氧自由基,通过内在和外在途径导致凋亡(S. Mooberry, 2003)。

- 雌激素代谢产物的抑制作用: 作为雌激素代谢产物,2-甲氧基雌二醇也表现出抗血管生成和抗肿瘤效应,表明对雌激素诱导的癌症具有保护作用。2-甲氧基雌二醇的独特效应可能通过特定的细胞内效应器或对雌二醇不敏感的受体介导,需要进一步研究以探索其完整的治疗潜力(B. Zhu & A. Conney, 1998)。

抗微生物应用

- 苯并呋喃衍生物作为抗微生物剂: 尽管与2-甲氧基乙酰胺直接相关,但对苯并呋喃衍生物的研究显示出有希望的抗微生物特性。苯并呋喃是许多天然和合成化合物中的结构基元,包括一些与2-甲氧基乙酰胺相关的化合物,以其广泛的生物学和药理学应用而闻名。这种骨架已经成为设计针对各种临床重要靶点的抗微生物剂的药效团。类似花檬素及其衍生物已经在治疗皮肤疾病中得到应用,展示了苯并呋喃及其衍生物在抗微生物疗法中的潜力(Asha Hiremathad et al., 2015)。

属性

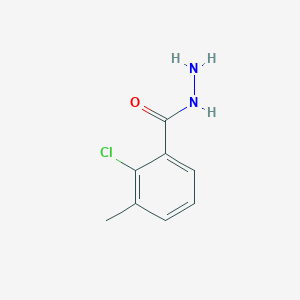

IUPAC Name |

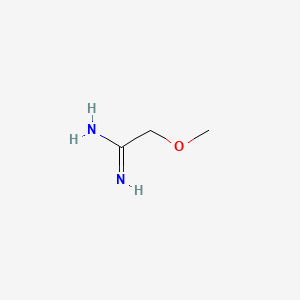

2-methoxyethanimidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O/c1-6-2-3(4)5/h2H2,1H3,(H3,4,5) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMSFMNAYWPDMBJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90402372 |

Source

|

| Record name | 2-methoxyethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90402372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3122-73-4 |

Source

|

| Record name | 2-methoxyethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90402372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3'-Chloro-[1,1'-biphenyl]-3-yl)ethanone](/img/structure/B1308523.png)

![(Z)-3-(3,5-dimethoxyanilino)-2-[4-(3-fluoropropoxy)phenyl]-2-propenenitrile](/img/structure/B1308532.png)

![1-(2-Phenyl-1,3-thiazol-5-yl)-3-[3-(trifluoromethyl)anilino]-2-propen-1-one](/img/structure/B1308536.png)

![4-[3-(4-Isopropylphenyl)acryloyl]phenyl methanesulfonate](/img/structure/B1308548.png)

![2-[3-(2-ethoxyphenyl)prop-2-enoylamino]acetic Acid](/img/structure/B1308552.png)

![7-Nitrobenzo[d]thiazol-2-amine](/img/structure/B1308554.png)

![(E)-3-[1-(4-bromophenyl)-1H-pyrrol-3-yl]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B1308556.png)